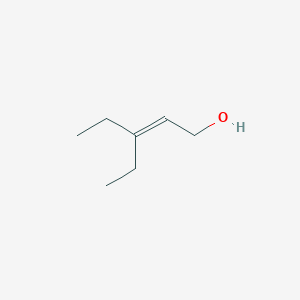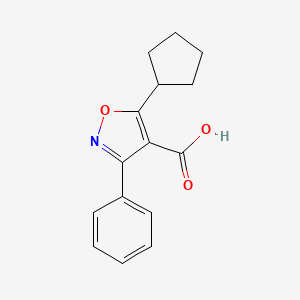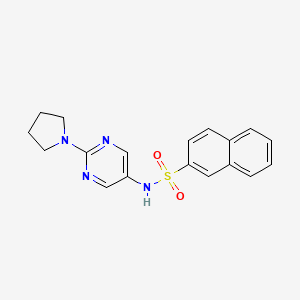![molecular formula C22H18F3N3O3S2 B2807122 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 877655-27-1](/img/structure/B2807122.png)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a methoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a thio group, and a trifluoromethylphenyl group .Applications De Recherche Scientifique
Metabolic and Pharmacokinetic Studies
- Metabolism in Humans : Research involving compounds structurally related to the specified chemical often focuses on understanding their metabolism within the human body. For instance, studies on compounds like acetaminophen reveal how they are metabolized and the formation of various metabolites, potentially offering insights into the metabolic pathways that similar compounds could undergo (Mrochek et al., 1974).
Investigational Drug Development
- Clinical Pharmacology : Investigations into new cephalosporins, such as cefazedone, provide examples of how novel compounds are studied for their pharmacological effects, safety, and efficacy in humans. These studies help in understanding the potential therapeutic applications of new chemical entities (Ungethüm & Leopoid, 1979).
Toxicology and Safety Assessment
- Toxicological Evaluations : Research into the safety profiles of new drugs is crucial. Studies like those on paracetamol and its effects on oxidative stress and enzyme activity can provide a framework for assessing the safety of related compounds (Trettin et al., 2014).
Application in Diagnostic Imaging
- Diagnostic Tools : Some compounds are evaluated for their utility in diagnostic imaging, such as PET ligands for neuroinflammation markers. Studies on novel radioligands demonstrate the application of chemically complex compounds in advancing medical diagnostics (Endres et al., 2009).
Environmental and Health Impact
- Exposure and Effects : Investigations into the exposure to and effects of industrial chemicals, such as phthalates and bisphenol A, inform on the environmental and health impact of chemical exposure, which can be relevant to the broader context of chemical safety and regulation (Frederiksen et al., 2014).
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, its chemical reactivity, and its potential biological activity. Given its potential inhibitory activity against PI3Kδ , it could be of interest in the development of treatments for diseases such as COPD.
Mécanisme D'action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, and ROCK , a serine/threonine-specific protein kinase. These enzymes play crucial roles in cellular processes such as gene expression and cell motility.
Mode of Action
Similar thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their target enzymes, thereby affecting the associated cellular processes .
Biochemical Pathways
Inhibition of ezh2 can affect gene expression by altering histone methylation, while inhibition of rock can affect cell motility and other processes .
Result of Action
Inhibition of ezh2 and rock by similar compounds can lead to changes in gene expression and cell motility, respectively .
Propriétés
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-16-7-3-6-15(11-16)28-20(30)19-17(8-9-32-19)27-21(28)33-12-18(29)26-14-5-2-4-13(10-14)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNDMMNUBRRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[2-(2-ethyl-1-oxobutyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2807040.png)






![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)



